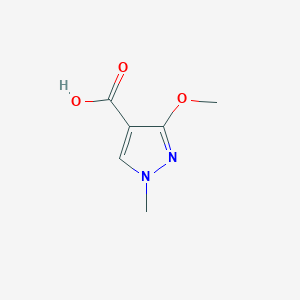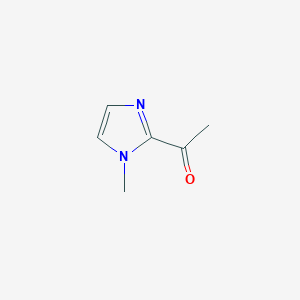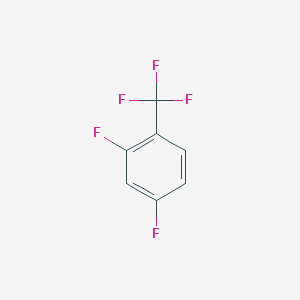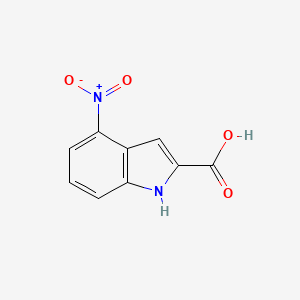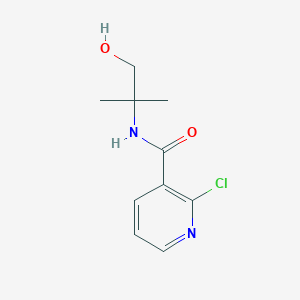
2-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-nicotinamide
描述
2-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-nicotinamide is a chemical compound with the molecular formula C11H14ClNO2 It is a derivative of nicotinamide, where the amide nitrogen is substituted with a 2-chloro group and a 2-hydroxy-1,1-dimethylethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-nicotinamide typically involves the reaction of nicotinic acid with thionyl chloride to form 2-chloronicotinic acid. This intermediate is then reacted with 2-amino-2-hydroxy-1,1-dimethylethane under appropriate conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or dichloromethane.
Reduction Reactions: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran or diethyl ether.
Major Products Formed
Substitution Reactions: Products with the chloro group replaced by the nucleophile.
Oxidation Reactions: Products with the hydroxy group oxidized to a carbonyl group.
Reduction Reactions: Products with the amide group reduced to an amine.
科学研究应用
2-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-nicotinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxy groups can participate in hydrogen bonding and other interactions with the active sites of enzymes, modulating their activity. Additionally, the compound may influence cellular signaling pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-Chloro-N-(2-methoxy-1-methylethyl)-nicotinamide
- 2-Chloro-N-(2-hydroxy-5-methylphenyl)-nicotinamide
- N-(2-Chloro-1-methylethyl)-nicotinamide
Uniqueness
2-Chloro-N-(2-hydroxy-1,1-dimethylethyl)-nicotinamide is unique due to the presence of both a chloro group and a hydroxy-1,1-dimethylethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,6-14)13-9(15)7-4-3-5-12-8(7)11/h3-5,14H,6H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNNDARJVVJAGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
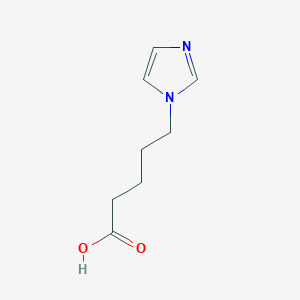
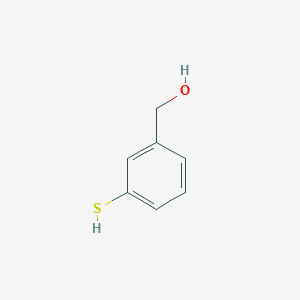
![(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol](/img/structure/B1316891.png)
![Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid](/img/structure/B1316893.png)
acetic acid](/img/structure/B1316894.png)
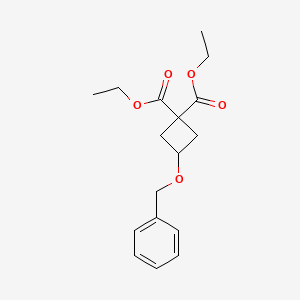

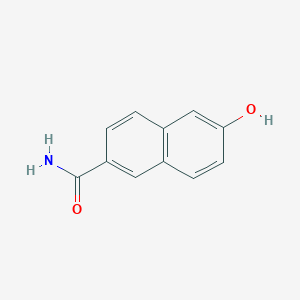
![(E)-2-Oxo-4-(3-oxo-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B1316910.png)
